

Technical Guide to 2-Fluoropyridine-4-carbonyl fluoride: Availability and Synthesis

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Compound of Interest

Compound Name: 2-Fluoropyridine-4-carbonyl
fluoride

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For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the commercial availability and synthesis of **2-Fluoropyridine-4-carbonyl fluoride**, a key intermediate for various applications in pharmaceutical and agrochemical research. Direct commercial sources for **2-Fluoropyridine-4-carbonyl fluoride** are limited; however, it can be readily synthesized from its corresponding carboxylic acid, which is commercially available. This guide provides a comprehensive overview of suppliers for the precursor, a detailed protocol for the synthesis of the target molecule, and a list of potential custom synthesis providers.

Commercial Availability of Starting Material

The direct precursor, 2-Fluoropyridine-4-carboxylic acid (CAS: 402-65-3), is available from several chemical suppliers. Researchers can procure this starting material from the following vendors:

Supplier	Purity	Additional Information
Sigma-Aldrich	97%	Product number 646409.[1]
Oakwood Chemical	98%	Product code 005468.[2]
XIAMEN EQUATION CHEMICAL CO.,LTD	Industrial Grade	A manufactory with 6 years of experience on ECHEMI.[3]
Pipzine Chemicals	-	Offers competitive pricing for bulk orders.[4]
Chemical-Suppliers.com	98%	Provides comprehensive product data.[5]

Synthesis of 2-Fluoropyridine-4-carbonyl fluoride

The synthesis of **2-Fluoropyridine-4-carbonyl fluoride** can be efficiently achieved from 2-Fluoropyridine-4-carboxylic acid via a deoxofluorination reaction. A modern and effective method utilizes XtalFluor-E, a crystalline and thermally stable deoxofluorinating agent.[6][7] This approach offers high yields and straightforward purification.[6][7]

Synthetic Pathway

The reaction proceeds via the activation of the carboxylic acid by XtalFluor-E, followed by nucleophilic substitution with a fluoride ion to yield the acyl fluoride.

Caption: Synthesis of **2-Fluoropyridine-4-carbonyl fluoride**.

Experimental Protocol: Deoxofluorination using XtalFluor-E

This protocol is adapted from a general procedure for the synthesis of acyl fluorides from carboxylic acids using XtalFluor-E.[6][7]

Materials:

- 2-Fluoropyridine-4-carboxylic acid (1.0 equiv)

- XtalFluor-E (1.1 equiv)
- Sodium fluoride (NaF, 10 mol %)
- Dry Ethyl Acetate (EtOAc, 0.5 M)
- Argon or Nitrogen atmosphere
- Silica gel pad

Procedure:

- To a solution of 2-Fluoropyridine-4-carboxylic acid (1.0 equiv) in dry ethyl acetate (0.5 M) under an inert atmosphere (argon or nitrogen), add sodium fluoride (10 mol %).
- To this suspension, add XtalFluor-E (1.1 equiv) in one portion.
- Stir the reaction mixture at room temperature for 24 hours.
- Upon completion of the reaction (monitored by TLC or LC-MS), the reaction mixture is purified by filtration over a pad of silica gel.
- The filtrate, containing the desired **2-Fluoropyridine-4-carbonyl fluoride**, can be concentrated under reduced pressure. Further purification, if necessary, can be performed by distillation or chromatography.

Custom Synthesis Suppliers

For research teams that prefer to outsource the synthesis, several companies specialize in the custom synthesis of fluorinated and heterocyclic compounds. These vendors possess the expertise and equipment to produce **2-Fluoropyridine-4-carbonyl fluoride** on a custom basis.

Supplier	Specialization
Amfluoro	Fluorinated reagents and heterocyclic compounds.[8]
Aceschem	Design and synthesis of fluorinated compounds and intermediates.[9]

This guide provides a clear path for researchers to obtain **2-Fluoropyridine-4-carbonyl fluoride**, either through in-house synthesis from a readily available precursor or via custom synthesis services. The provided experimental protocol offers a reliable and efficient method for its preparation.

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